molecular formula C19H21N3O6 B15136094 Thalidomide-NH-CH2-COO(t-Bu)

Thalidomide-NH-CH2-COO(t-Bu)

Cat. No.: B15136094
M. Wt: 387.4 g/mol
InChI Key: WZPUJNOBEUAQPN-UHFFFAOYSA-N
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Description

Thalidomide-NH-CH2-COO(t-Bu): is a molecular block of small-molecule degrader. It is a derivative of thalidomide, modified with a tert-butyl ester group. This compound is primarily used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other small-molecule degraders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-CH2-COO(t-Bu) typically involves the modification of thalidomide with a tert-butyl ester group. The general synthetic route includes:

Industrial Production Methods: The industrial production of Thalidomide-NH-CH2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thalidomide-NH-CH2-COO(t-Bu) exerts its effects by acting as a molecular block in small-molecule degraders. It binds to specific proteins, facilitating their degradation via the ubiquitin-proteasome system. The compound targets proteins such as bromodomain and extra-terminal (BET) proteins, leading to their degradation and subsequent modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: Thalidomide-NH-CH2-COO(t-Bu) is unique due to its modification with a tert-butyl ester group, which enhances its utility as a molecular block in the synthesis of PROTACs and other small-molecule degraders. This modification allows for specific targeting and degradation of proteins, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate

InChI

InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25)

InChI Key

WZPUJNOBEUAQPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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